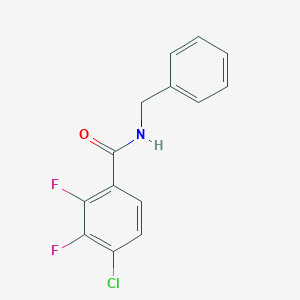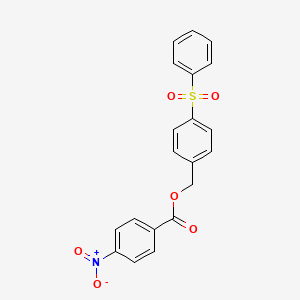
N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of complex molecules like "N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide" often involves multi-step synthetic routes. An example of a related synthesis is the preparation of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, where protective groups like methanesulfonyl are used for phenolic hydroxyl groups to enable high-yield Friedel–Crafts reactions, followed by novel cyclization methods (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, which imparts unique electronic and spatial properties to the molecule. For instance, the polymorphic modifications of related quinoline carboxamides demonstrate the impact of molecular structure on physical properties like solubility and crystallinity (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclizations, substitutions, and additions, due to the reactive sites on both the quinoline ring and the substituents. The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide showcases typical reactions involving reductive cyclization using sodium dithionite in DMSO as a solvent, highlighting the reactivity of such compounds (Bhaskar et al., 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinoline core. Studies on related compounds like polyamides containing the quinoxaline moiety reveal how structural features impact properties like solubility and thermal stability, which are crucial for material science applications (Patil et al., 2011).
Chemical Properties Analysis
The chemical properties of "N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide," such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the electron-donating and withdrawing effects of the methoxy and carboxamide groups. These effects influence the molecule's behavior in chemical reactions, as seen in the synthesis and reactivity studies of laquinimod, a quinoline-3-carboxamide, where intramolecular proton transfers and ketene formation mechanisms were explored (Jansson et al., 2006).
科学的研究の応用
Disease-Modifying Antirheumatic Drugs (DMARDs)
Quinoline derivatives have been evaluated for their potential as disease-modifying antirheumatic drugs (DMARDs). For instance, studies on ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound under clinical evaluation as a new type of DMARD, showed that its metabolites possess anti-inflammatory effects, albeit with slightly lower potency than the parent compound in adjuvant arthritic rat models (A. Baba et al., 1998).
Radiosynthesis and Radiochemical Studies
Quinoline derivatives have also been explored in radiosynthesis for potential medical applications. The carbon-14 radiosynthesis of quinolin-2(1H)-one derivatives, such as [14C]XEN-D0401, demonstrates the utility of these compounds in developing novel BK channel activators. This highlights the potential for quinoline derivatives in pharmacological research, particularly in exploring new therapeutic agents (S. Kitson et al., 2010).
Polymer and Material Science
Quinoline moieties have been incorporated into polymers, such as in the synthesis of new polyamides containing the quinoxaline moiety. These polyamides exhibit excellent thermal stability and are of interest in material science for their potential applications in high-performance materials. The study emphasizes the role of quinoline derivatives in the development of novel materials with improved properties (Vidyadhar B. Patil et al., 2011).
Medicinal Chemistry
Research on quinoline derivatives extends to their cytotoxic activity, as seen in studies involving carboxamide derivatives of benzo[b][1,6]naphthyridines. These compounds have been tested for their growth inhibitory properties against various cancer cell lines, showing potent cytotoxic effects. Such studies illustrate the potential of quinoline derivatives in the development of new anticancer agents (L. Deady et al., 2003).
Electrochromic and Conductive Polymers
A novel approach in the synthesis of aromatic polyamides with pendant diphenylquinoxaline units has been explored for their electrochromic and hole-transporting properties. This research demonstrates the versatility of quinoline derivatives in creating materials with specific electronic properties, suitable for applications in electronics and photonics (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-17-8-6-7-16(13-17)22-15-20(19-9-4-5-10-21(19)26-22)25(28)27-23-14-18(30-2)11-12-24(23)31-3/h4-15H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBUMZBYVUDUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)

![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)


![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)
![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)
![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)

![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)